Dibutyl 2,2-dichlorovinyl phosphate

Beschreibung

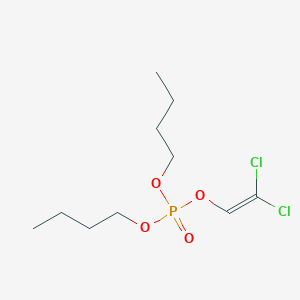

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18795-58-9 |

|---|---|

Molekularformel |

C10H19Cl2O4P |

Molekulargewicht |

305.13 g/mol |

IUPAC-Name |

dibutyl 2,2-dichloroethenyl phosphate |

InChI |

InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |

InChI-Schlüssel |

LZILLTAAQRALBQ-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |

Kanonische SMILES |

CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |

Andere CAS-Nummern |

18795-58-9 |

Synonyme |

DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |

Herkunft des Produkts |

United States |

Structural Classification Within Organophosphorus Compounds

Dibutyl 2,2-dichlorovinyl phosphate (B84403) belongs to the broad class of organophosphorus (OP) compounds. dtic.mil These compounds are characterized by the presence of a phosphorus atom, typically bonded to four oxygen atoms or a combination of oxygen and other atoms. Specifically, it is a phosphate, indicating a pentavalent phosphorus atom at the center of a phosphate group. The "dibutyl" designation reveals that two butyl groups are attached to the phosphate core, likely through ester linkages. The "2,2-dichlorovinyl" component describes a vinyl group (a carbon-carbon double bond) that is substituted with two chlorine atoms at the second carbon position, and this entire group is also attached to the phosphate center.

The defining structural feature of Dibutyl 2,2-dichlorovinyl phosphate is the P-O-C (phosphorus-oxygen-carbon) linkage, which is characteristic of organophosphate esters. This structure is crucial as it dictates the chemical reactivity and biological interactions of the molecule.

Contextualization Within Dichlorovinyl Phosphate Chemistry

Dibutyl 2,2-dichlorovinyl phosphate (B84403) is a member of the dichlorovinyl phosphate family of organophosphorus compounds. A prominent and well-studied member of this family is Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), which shares the core 2,2-dichlorovinyl phosphate moiety. The primary difference between Dibutyl 2,2-dichlorovinyl phosphate and Dichlorvos lies in the alkyl groups attached to the phosphate; the former has two butyl groups, while the latter has two methyl groups.

Research into dichlorovinyl phosphates often revolves around their ability to act as inhibitors of esterase enzymes. researchgate.net This inhibitory activity is a key aspect of their chemical and biological profile. The specific nature of the alkyl groups can influence the potency and specificity of this inhibition.

Current Research Landscape and Knowledge Gaps for the Chemical Compound

The existing body of research on Dibutyl 2,2-dichlorovinyl phosphate (B84403) is highly specialized. A significant portion of the available studies focuses on its role in inducing a specific neurodegenerative disorder known as organophosphate-induced delayed polyneuropathy (OPIDP). researchgate.netresearchgate.net Scientific investigations have utilized this compound as a tool to understand the mechanisms underlying this condition.

A key area of investigation has been the interaction of Dibutyl 2,2-dichlorovinyl phosphate with an enzyme called neuropathy target esterase (NTE). researchgate.netresearchgate.netresearchgate.net Inhibition of NTE is considered a critical initiating event in the development of OPIDP. researchgate.netresearchgate.net Studies have explored how pre-treatment with other non-neuropathic NTE inhibitors can protect against the effects of this compound, while administration after exposure can paradoxically promote the condition. researchgate.netresearchgate.net

Research has also noted that the susceptibility to OPIDP induced by compounds like this compound can be species and age-dependent. For instance, while hens are a common animal model for studying OPIDP, chicks have been observed to be relatively resistant. researchgate.netresearchgate.net

A notable knowledge gap appears to be the limited scope of research beyond its use as a tool in neurotoxicity studies. While its effects on NTE and the subsequent development of OPIDP are documented, there is a lack of publicly available research on other aspects of its chemistry, such as its synthesis, environmental fate, or a broader toxicological profile outside of OPIDP. The majority of the research is centered on its specific neurological effects.

Significance of Scholarly Investigations on Dibutyl 2,2 Dichlorovinyl Phosphate

Advanced Synthetic Routes to this compound

The primary and most well-established method for synthesizing vinyl phosphates, including this compound, is the Perkow reaction. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with a haloketone. wikipedia.org In the case of this compound, tributyl phosphite would be reacted with a suitable dichlorinated ketone or aldehyde.

A related, but distinct, synthetic pathway is the Michaelis–Arbuzov reaction, which can sometimes be a competing side-reaction to the Perkow reaction. wikipedia.org The Michaelis–Arbuzov reaction, when using similar starting materials, leads to the formation of a beta-keto phosphonate (B1237965) rather than the vinyl phosphate. wikipedia.org The differentiation in the reaction pathway is influenced by the electronic density on the alpha-keto carbon atom of the halo-carbonyl compound. wikipedia.org

Another approach to organophosphate synthesis involves the dehydrochlorination of a precursor molecule. For instance, the closely related compound Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate) is commercially manufactured by the dehydrochlorination of trichlorfon. nih.gov A similar strategy could theoretically be applied to synthesize the dibutyl analogue. Additionally, Dichlorvos can be produced by the reaction of trimethyl phosphite with chloral (B1216628). nih.govwikipedia.org A "one-pot" synthesis method has been developed for Dichlorvos, starting from phosphorus trichloride, chloral hydrate, and methanol (B129727), which streamlines the process by avoiding the isolation of intermediate products like dimethyl phosphite or trimethyl phosphite. google.com

Exploration of Reaction Conditions and Catalysis

The Perkow reaction mechanism proceeds through a nucleophilic addition of the phosphite to the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges to a cationic species with the elimination of a halide. The final step involves dealkylation of the cationic species by the halide anion to yield the enol phosphate. wikipedia.org

For some organophosphate syntheses, catalysis is crucial. For example, the bromination of dimethyl-2,2-dichlorovinyl phosphate to produce dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate requires photochemical catalysis to achieve high yields. google.com In the absence of light, the reaction yield is significantly lower. google.com The use of inert aliphatic solvents like carbon tetrachloride is also beneficial for optimizing yields and minimizing side reactions in this specific transformation. google.com While direct catalytic data for the synthesis of this compound is not extensively detailed in the provided results, the principles from related compounds suggest that factors like solvent choice and catalysis could be important for optimization. The photocatalytic degradation of the related compound Dichlorvos has been studied using catalysts like TiO2 and ZnO, demonstrating that these semiconductors can effectively promote the breakdown of the molecule under illumination. researchgate.net

Yield Optimization and Purity Considerations

Yields for the synthesis of related organophosphates can vary. For instance, the synthesis of radiolabeled Dichlorvos has reported yields ranging from 60% to 80%, with purity levels exceeding 95%. acs.org In the synthesis of dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate, maintaining a low concentration of free bromine (less than 4% by weight) is critical for achieving high yield and purity. google.com Exceeding this concentration leads to a reduction in both. google.com The viscosity of the reaction product can also be an indicator of yield, with lower viscosity correlating to a higher yield of the desired crystalline product. google.com

Purification of organophosphates often involves distillation. acs.org For analytical purposes, techniques like High-Performance Liquid Chromatography (HPLC) are employed to determine purity and separate the compound from impurities. sielc.com A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described for the analysis of this compound. sielc.com

Investigation of Post-Synthesis Chemical Stability and Reactivity

This compound is described as being stable in the presence of hydrocarbon solvents. epa.gov However, it undergoes hydrolysis in the presence of water and is readily decomposed by strong acids and bases. epa.gov The related compound, Dichlorvos, may also be altered by light. fujifilm.com It is corrosive to steel but not to stainless steel, aluminum, or nickel. epa.gov

The reactivity of the vinyl group in organophosphates is demonstrated by the bromination of dimethyl-2,2-dichlorovinyl phosphate, which undergoes an addition reaction to form dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate. google.com This suggests that the double bond in this compound could be a site for further chemical modification. The phosphate ester itself is susceptible to hydrolysis, which is a key degradation pathway. nih.govnih.gov The degradation of Dichlorvos can proceed through hydrolysis of the P-O bond, leading to intermediates like dimethyl phosphate and dichloroacetaldehyde (B1201461). nih.govnih.govresearchgate.net

Derivatization and Analog Synthesis from the Core Structure

The core structure of this compound offers possibilities for derivatization. As mentioned, the double bond can undergo addition reactions. google.com Furthermore, analogs can be synthesized by varying the alkyl groups on the phosphate moiety. For example, the diethyl homolog of Dichlorvos, diethyl-2,2-dichlorovinyl phosphate, is known and undergoes normal bromine addition. google.com

The synthesis of radiolabeled analogs of Dichlorvos, with isotopes such as carbon-14, chlorine-36, and phosphorus-32, has been performed to study its metabolic fate. acs.org This indicates that isotopic labeling is a feasible derivatization for mechanistic studies. The synthesis of these labeled compounds involves using labeled precursors, such as labeled methanol or phosphorus trichloride. acs.org

The reactivity of the phosphate ester could also be exploited for derivatization. For instance, aryl enol phosphates formed via the Perkow reaction have been used as phosphorylating agents. wikipedia.org This suggests that under appropriate conditions, this compound could potentially act as a dibutyl phosphorylating agent.

Development of Advanced Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of this compound from complex mixtures. Researchers have developed and optimized various chromatographic methods to achieve high resolution and sensitivity.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of this compound. sielc.com This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A simple and effective RP-HPLC method involves a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is often replaced with a volatile acid like formic acid to ensure compatibility. sielc.com The versatility of RP-HPLC allows for its application in various contexts, including the isolation of impurities in preparative separation and pharmacokinetic studies. sielc.com

A study on the determination of Dichlorvos, a related organophosphate, utilized an RP-HPLC method with a C18 column and a mobile phase of acetonitrile and Millipore water (50:50 v/v). researchgate.net The detection was carried out using a PDA detector at 200 nm, with a retention time of 2.9 minutes for Dichlorvos. researchgate.net This highlights the potential for developing similar rapid and cost-effective RP-HPLC methods for this compound.

Table 1: Example of RP-HPLC Method Parameters for Organophosphate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Brownlee analytical C18) ijcmas.com |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) ijcmas.com |

| Flow Rate | 1.5 mL/min ijcmas.com |

| Detection | UV-VIS at 210 nm ijcmas.com |

| Injection Volume | 20 µL ijcmas.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase velocities without sacrificing separation efficiency.

The principles of RP-HPLC methods for this compound can be readily adapted for UPLC applications by using columns with smaller 3 µm particles. sielc.com This transition to UPLC can significantly reduce analysis time, making it suitable for high-throughput screening and analysis.

Integration of Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is another essential technique for the analysis of volatile and semi-volatile compounds like organophosphates. cdc.gov When coupled with various detectors, GC offers high sensitivity and selectivity. For the analysis of related compounds like Dichlorvos, GC has been used with detectors such as mass spectrometry (MS), electron capture detector (ECD), nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), and flame ionization detector (FID). cdc.govnih.gov

In a study analyzing Dichlorvos in bean samples, Gas Chromatography-Mass Spectrometry (GC-MS) was employed after preparing an internal standard. researchgate.net This method proved effective in detecting and quantifying the pesticide at low concentrations. researchgate.net Furthermore, GC has been instrumental in confirming the purity of reaction products in studies involving the hydrolysis of Dichlorvos. nih.gov

Mass Spectrometry (MS) Integration for Compound Elucidation and Quantification

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound. MS detectors offer high selectivity and sensitivity, allowing for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and fragmentation patterns.

For HPLC methods, replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid is crucial for MS compatibility. sielc.com In GC-MS analysis, the mass spectrometer provides definitive identification of the eluted compounds. For instance, in the analysis of Trichlorfon and its metabolite DDVP, ion transitions of m/z 257→109 for Trichlorfon and m/z 221→109 for DDVP were monitored. epa.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 305.04708 | 164.8 |

| [M+Na]+ | 327.02902 | 172.2 |

| [M-H]- | 303.03252 | 163.5 |

| [M+NH4]+ | 322.07362 | 182.2 |

| [M+K]+ | 343.00296 | 168.3 |

| [M+H-H2O]+ | 287.03706 | 159.5 |

| [M+HCOO]- | 349.03800 | 182.1 |

Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow to ensure accurate and reliable results. The choice of extraction method depends on the matrix in which the analyte is present. For organophosphates like Dichlorvos, various extraction techniques have been employed for different sample types.

For biological samples, methods such as extraction with an organic solvent, solid-phase extraction (SPE), or simple matrix clean-up have been utilized. cdc.govnih.gov In environmental samples like water, soil, and waste, liquid-liquid extraction is a common approach. nih.gov The pH of liquid samples is often adjusted to 7 to minimize the hydrolysis of the analyte during extraction. nih.gov

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed for the simultaneous detection of multiple insecticides, including Dichlorvos, in cabbage and cauliflower samples. ijcmas.com This method uses a primary secondary amine (PSA) sorbent and activated charcoal for the extraction and clean-up process, demonstrating its effectiveness for complex food matrices. ijcmas.com

Research on Method Validation and Performance Characteristics in Analytical Studies

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

In a study validating an RP-HPLC method for Dichlorvos, the accuracy was determined by recovery studies, with the acceptance criteria for mean recovery being between 98.0% and 102.0%. researchgate.net The precision was evaluated by repeatability and intermediate precision, with the relative standard deviation (RSD) being less than 2%. researchgate.net The LOD and LOQ were also determined to assess the sensitivity of the method. researchgate.net

For a GC-MS method analyzing Dichlorvos in milled wheat, recoveries ranged from 96.5% to 100.9%, with a limit of detection of 0.02 µg/g. semanticscholar.org An independent laboratory validation of an analytical method for Trichlorfon and DDVP in surface water confirmed the method's quantitativeness at the stated LOQ of 5.0 µg/L. epa.gov These examples underscore the importance of rigorous validation to ensure the reliability of analytical data.

Techniques for Isolation and Preparative Separation of the Chemical Compound

The isolation and preparative separation of this compound are critical steps following its synthesis to ensure the purity of the final product. While specific research detailing the preparative separation of this particular compound is not extensively published, the methodologies can be effectively inferred from established protocols for structurally related organophosphates, including other dialkyl phosphates and its well-documented analogue, Dichlorvos (DDVP). The primary techniques employed are based on the compound's physicochemical properties, such as polarity, solubility, and volatility. These methods include chromatographic techniques, solvent extraction, and distillation.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of organophosphate compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities.

Column Chromatography: This is a fundamental and widely used method for the preparative scale purification of synthesized organophosphates. In a typical application, a crude reaction mixture is loaded onto a column packed with a solid stationary phase, and a liquid mobile phase is used to elute the components at different rates. For compounds like dibutyl phosphates, silica (B1680970) gel is a common stationary phase. The separation is based on the differential adsorption of the components to the silica. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), is often employed as the mobile phase. The polarity of the eluent is carefully optimized to achieve efficient separation. For instance, in the purification of a different synthesized dibutyl phosphate derivative, a mobile phase of 25% ethyl acetate in hexanes was used to isolate the product after filtration through a silica gel pad. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, preparative HPLC is a powerful option. This technique offers superior resolution compared to standard column chromatography. While specific methods for this compound are not detailed, general organophosphate separation protocols would likely utilize a reversed-phase column (e.g., C18) with a polar mobile phase, such as a gradient of methanol or acetonitrile in water.

Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring reaction progress and identifying fractions, TLC is crucial in developing preparative column chromatography methods. google.com It allows for rapid testing of various solvent systems to determine the optimal mobile phase for separating the target compound from impurities.

The table below summarizes chromatographic techniques applicable to the isolation of this compound.

Interactive Data Table: Chromatographic Separation Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Primary preparative purification after synthesis. orgsyn.org |

| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | High-purity isolation and fractionation. |

| Thin-Layer Chromatography (TLC) | Silica Gel Plates | Varies (tested to find optimal system) | Method development and reaction monitoring. google.com |

Extraction and Other Separation Techniques

Extraction methods are essential for the initial workup of the reaction mixture, separating the product from the reaction medium.

Liquid-Liquid Extraction (LLE): This technique is used to separate the compound from a reaction mixture, typically an aqueous one, based on its differential solubility in two immiscible liquids. Since this compound is an organophosphate and thus lipophilic, it can be efficiently extracted from an aqueous layer using an organic solvent such as dichloromethane, chloroform, or diethyl ether. The pH of the aqueous solution may be adjusted to ensure the compound remains in its neutral form to maximize its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample cleanup and concentration. orgsyn.org It involves passing a solution containing the compound through a solid sorbent, which retains the compound or the impurities. The desired compound is then eluted with an appropriate solvent. For organophosphates, sorbents like Florisil or C18 bonded silica are commonly used.

Vacuum Distillation: Following synthesis, vacuum distillation can be employed to remove volatile solvents from the purified product. google.com If the compound is thermally stable, this method could also potentially be used for purification on a larger industrial scale by separating it from less volatile impurities.

The table below details these non-chromatographic isolation techniques.

Interactive Data Table: Isolation and Purification Methods

| Technique | Principle | Typical Reagents/Materials | Application |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Dichloromethane, Chloroform, Diethyl Ether, Water | Initial workup to separate the product from the aqueous reaction medium. |

| Solid-Phase Extraction (SPE) | Differential adsorption on a solid medium | C18 or Florisil cartridges, various elution solvents | Sample cleanup and concentration prior to final analysis or use. orgsyn.org |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | N/A | Removal of volatile solvents or large-scale purification. google.com |

Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Systems

Hydrolysis is a primary mechanism for the degradation of Dichlorvos in aqueous environments. nih.govbch.ro The rate of this process is significantly dependent on the pH of the water. bch.roepa.gov Dichlorvos is slowly hydrolyzed in acidic conditions but is rapidly broken down by alkalis. nih.gov

The hydrolysis of Dichlorvos follows pseudo-first-order kinetics. bch.ro The main reaction involves the cleavage of the phosphate-dichlorovinyl bond, which is considered the weakest bond in the molecule. bch.ro This process leads to the formation of dimethyl hydrogen phosphate (DMHP) and 2,2-dichloroacetaldehyde (DCA). bch.ronih.gov Further degradation of these intermediates can occur, leading to products such as dichloroethanol and dichloroacetic acid. who.intnih.gov

Studies have shown that the half-life of Dichlorvos in water is highly variable depending on pH and temperature. At 20°C, a saturated aqueous solution degrades at a rate of about 3% per day. who.int More specific kinetic studies have determined the half-life to be 11.65 days at pH 5, 5.19 days at pH 7, and 0.88 days (21.12 hours) at pH 9. epa.gov Another study reported half-times of approximately 7.7 hours at pH 7 and 5 hours at pH 8. nih.gov The presence of other reactive species, such as reduced sulfur compounds found in anoxic coastal marine environments, can also significantly accelerate degradation, with predicted half-lives ranging from hours to days. acs.orgnih.gov

Interactive Data Table: Hydrolytic Half-Life of Dichlorvos at Various pH Levels

| pH | Half-Life | Temperature (°C) | Reference |

|---|---|---|---|

| 5 | 11.65 days | Not Specified | epa.gov |

| 5.4 | 4620 min (3.2 days) | Not Specified | nih.gov |

| 6 | 2100 min (1.46 days) | Not Specified | nih.gov |

| 7 | 5.19 days | Not Specified | epa.gov |

| 7 | 462 min (7.7 hours) | Not Specified | nih.gov |

| 7.5 - 8.1 | 9 to 20 days | Not Specified | ca.gov |

| 9 | 0.88 days (21.12 hours) | Not Specified | epa.gov |

| 8 | 301 min (5 hours) | Not Specified | nih.gov |

Photolytic Transformation Pathways and Quantum Yield Determination

Direct photolysis of Dichlorvos in the environment is not considered a major degradation pathway. The compound does not significantly absorb ultraviolet light at wavelengths above 240 nm, which means it is unlikely to be directly broken down by sunlight in the atmosphere or surface waters. nih.gov One study confirmed the lack of direct photodegradation when a solution of Dichlorvos was irradiated with high-pressure mercury vapor lamps. apvma.gov.au

However, indirect photolysis, or photosensitized degradation, can occur. The presence of other substances in the water, such as humic acids or certain ions, can facilitate the breakdown of Dichlorvos by absorbing light energy and transferring it to the pesticide molecule. apvma.gov.au Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) under UV or visible light has also been shown to be effective. researchgate.netresearchgate.net This process generates highly reactive hydroxyl radicals that oxidize the Dichlorvos molecule. researchgate.net The degradation mechanism in such systems can involve the formation of intermediates like dichloroacetaldehyde and des-methyl DDVP. epa.govresearchgate.net In one aqueous photolysis study, the half-life in irradiated samples was 10.2 days, which was only slightly faster than the 8.9 days observed in the dark control samples, further indicating that direct photolysis is not a primary degradation route. epa.gov

Adsorption and Desorption Processes in Soil and Sediment Environments

Dichlorvos exhibits a low tendency to adsorb to soil and sediment particles, primarily due to its high water solubility (approximately 8,000-10,000 mg/L) and relatively low octanol-water partition coefficient (log P of 1.47-1.9). who.intnih.govherts.ac.ukusda.gov This means it is more likely to remain in the aqueous phase rather than binding to soil organic matter or clay minerals. wikipedia.orgnih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. Reported Koc values for Dichlorvos range from 27.5 to 151, which classify it as having intermediate to very high mobility in soil. nih.gov One study reported a Koc of 50. nih.gov Its mobility tends to be inversely correlated with the organic matter content of the soil. nih.gov Despite its potential mobility, the rapid degradation of Dichlorvos, with reported aerobic soil metabolism half-lives as short as 10 hours, mitigates the risk of it leaching into groundwater. ca.govepa.gov

Studies on modified bentonite (B74815) clays (B1170129) have shown that adsorption can be influenced by factors such as pH and temperature, with maximum adsorption observed at acidic pH (3.0) and a temperature of 40°C on bentonite modified with nitric acid. researchgate.net However, in typical environmental scenarios, Dichlorvos has very little tendency to sorb to sediment. nih.gov

Volatilization Behavior and Atmospheric Transport Potential

Dichlorvos is a volatile compound, a property indicated by its relatively high vapor pressure of 1.6 Pa (1.2 x 10⁻² mmHg) at 20°C. who.intnih.gov This volatility means it can easily evaporate into the atmosphere after application. wikipedia.orgcdc.gov The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is estimated to be 5.7 x 10⁻⁷ atm-cu m/mole, suggesting that Dichlorvos will slowly volatilize from water surfaces. nih.gov

Once in the atmosphere, Dichlorvos is subject to degradation. It reacts with water vapor, and this breakdown is accelerated by higher temperatures and humidity. cdc.govdtic.mil Experiments have shown that 90% of applied Dichlorvos can disappear from the air in enclosed spaces like greenhouses within 3 to 6 hours. cdc.govepa.gov While direct photolysis is unlikely, Dichlorvos is expected to be degraded in the air by reacting with photochemically produced free radicals, such as hydroxyl radicals (•OH). nih.gov

Due to its rapid degradation in the atmosphere, with an estimated half-life of about 15 hours, long-range atmospheric transport is generally limited. dtic.mil

Mechanistic Research in Model Biological Systems for Dibutyl 2,2 Dichlorovinyl Phosphate

Interaction with Biological Enzymes and Receptor Systems

Research into the enzymatic interactions of Dibutyl 2,2-dichlorovinyl phosphate (B84403) has primarily centered on its role as an inhibitor of specific esterases, which is a characteristic action of many organophosphate compounds.

Characterization of Binding Affinities and Substrate Specificity

DBDCVP has been identified as an inhibitor of neuropathy target esterase (NTE), an enzyme implicated in organophosphate-induced delayed polyneuropathy (OPIDP). researchgate.netresearchgate.net The clinical effects of DBDCVP in hens, a common model for studying OPIDP, correlate with the inhibition of this specific enzyme. researchgate.netresearchgate.net

Further studies have explored the specificity of DBDCVP's inhibitory action. In investigations of phenyl benzoate (B1203000) (PB) esterase activities in hen peripheral nerves, a portion of this activity was found to be resistant to the non-neuropathic organophosphate mipafox (B20552) but sensitive to the promoter of OPIDP, phenylmethanesulfonyl fluoride (B91410) (PMSF). DBDCVP was among the esterase inhibitors tested for its effect on this mipafox-resistant, PMSF-sensitive PB esterase activity, indicating its utility in characterizing different esterase activities. researchgate.net

Elucidation of Molecular Mechanisms of Action in Cellular Models

The primary molecular mechanism attributed to Dibutyl 2,2-dichlorovinyl phosphate is the inhibition of neuropathy target esterase (NTE). researchgate.net This inhibition is the initial step in a process that can lead to organophosphate-induced delayed polyneuropathy (OPIDP). researchgate.net The development of OPIDP is thought to involve a two-step mechanism: the initial phosphorylation and inhibition of NTE, followed by a process known as "aging," where a chemical group is lost from the phosphorylated enzyme. researchgate.net

In addition to direct enzyme inhibition, a secondary mechanism involved in OPIDP is a disruption of calcium homeostasis. This imbalance can activate calcium-dependent enzymes, leading to aberrant phosphorylation of cytoskeletal proteins and subsequent axonal degeneration. researchgate.net Some studies have also shown that certain compounds can exacerbate the neuropathy initiated by DBDCVP, a phenomenon referred to as promotion of OPIDP. researchgate.netresearchgate.net This suggests a complex cascade of events following the initial interaction with NTE. For instance, a phosphorothioic acid ester, KBR-2822, was found to promote the neuropathies initiated by DBDCVP in hens, even at doses that did not inhibit NTE, suggesting an effect on a different target. researchgate.net

Cellular Permeability and Intracellular Distribution Dynamics

There is currently no publicly available research data specifically detailing the cellular permeability and intracellular distribution dynamics of this compound.

Pharmacokinetic Modeling in Research Models

While a reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound, and it is noted to be suitable for pharmacokinetic studies, no specific pharmacokinetic models or data for this compound in research models were found in the available literature. sielc.comsielc.com

Transcriptomic and Proteomic Responses in Controlled Experimental Systems

No studies detailing the transcriptomic or proteomic responses to this compound in controlled experimental systems could be identified in the public domain.

Computational Approaches for Molecular Interactions and Dynamics

There is a lack of publicly available computational studies focusing on the molecular interactions and dynamics of this compound.

Ecological Distribution and Environmental Monitoring of Dibutyl 2,2 Dichlorovinyl Phosphate

Environmental Partitioning and Distribution in Various Compartments

No specific studies were identified that investigate the partitioning coefficients (such as K_oc_ and K_ow_) or the distribution patterns of Dibutyl 2,2-dichlorovinyl phosphate (B84403) in environmental compartments like air, water, soil, and sediment.

Bioavailability in Environmental Media and Transfer Potential

There is a lack of available research on the bioavailability of Dibutyl 2,2-dichlorovinyl phosphate to various organisms. Furthermore, no studies were found that examine its potential for bioaccumulation or its transfer through terrestrial or aquatic food chains.

Occurrence and Persistence in Relevant Environmental Samples (e.g., water, soil, air)

Environmental monitoring data, including measured concentrations of this compound in water, soil, or air, are not present in the reviewed literature. Similarly, studies determining its environmental persistence, such as its half-life under different environmental conditions, are absent.

Environmental Transport and Predictive Modeling

Future Research Trajectories and Interdisciplinary Outlooks for Dibutyl 2,2 Dichlorovinyl Phosphate

Integration of Omics Technologies in Mechanistic Research

To elucidate the intricate molecular mechanisms underlying the biological effects of Dibutyl 2,2-dichlorovinyl phosphate (B84403), the integration of "omics" technologies is paramount. These high-throughput approaches can provide a holistic view of the cellular and systemic responses to DBDCVP exposure.

Genomics and Transcriptomics: These fields can identify gene expression changes and genetic susceptibilities related to DBDCVP exposure. For instance, studies on the related compound Dichlorvos (DDVP) have shown alterations in the expression of genes such as Hsp70 in rainbow trout, indicating a stress response at the molecular level. researchgate.net Future research on DBDCVP could explore similar gene expression signatures to understand its specific mode of action.

Proteomics: This involves the large-scale study of proteins, which are the functional workhorses of cells. Proteomic analyses can reveal changes in protein expression and post-translational modifications following DBDCVP exposure, offering insights into perturbed cellular pathways. For example, research on DDVP has investigated its impact on the expression of proteins involved in lipid metabolism and cell signaling. frontiersin.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic studies can identify endogenous and exogenous metabolites, providing a snapshot of the metabolic state of an organism exposed to DBDCVP. This can help in understanding its biotransformation and the metabolic pathways it disrupts.

The application of these omics technologies can help to build a more complete picture of how DBDCVP interacts with biological systems, moving beyond single-endpoint analyses. For instance, a study on the degradation of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) utilized metagenomics and RNA sequencing to understand the microbial processes involved, a methodology that could be adapted for DBDCVP research. nih.gov

Development of Advanced Sensing and Detection Platforms

The development of rapid, sensitive, and selective detection methods for Dibutyl 2,2-dichlorovinyl phosphate is crucial for environmental monitoring and human exposure assessment. Future research should focus on creating advanced sensing platforms that can overcome the limitations of traditional analytical techniques.

| Technology | Principle | Potential Advantages for DBDCVP Detection |

| Biosensors | Utilize biological recognition elements (e.g., enzymes, antibodies, nucleic acids) coupled with a transducer. | High specificity and sensitivity, potential for real-time monitoring. |

| Nanosensors | Employ nanomaterials (e.g., nanoparticles, nanotubes) to enhance signal detection. | Improved sensitivity, portability, and potential for multiplexed detection. |

| Electrochemical Sensors | Measure changes in electrical properties (e.g., current, potential) upon interaction with the target analyte. | Rapid response, low cost, and miniaturization potential. |

| Optical Sensors | Based on changes in optical properties (e.g., absorbance, fluorescence, color) upon binding of the analyte. | High sensitivity and potential for visual detection. |

These advanced platforms could enable on-site and real-time monitoring of DBDCVP in various matrices such as water, soil, and food, providing timely information for risk assessment and management.

Innovation in Environmental Remediation Technologies

Given the potential for environmental contamination with this compound, the development of effective and sustainable remediation technologies is essential. While various physicochemical methods have been explored for the degradation of the related compound Dichlorvos, such as adsorption and advanced oxidation processes, they can be costly. nih.govmdpi.com

Future research should prioritize the development of innovative and environmentally friendly remediation strategies.

| Remediation Technology | Description | Potential for DBDCVP |

| Bioremediation | Utilizes microorganisms (bacteria and fungi) to break down contaminants into less harmful substances. nih.govresearchgate.net | Several microbial strains have been identified that can degrade Dichlorvos and could be investigated for their efficacy against DBDCVP. nih.govresearchgate.netresearchgate.net |

| Phytoremediation | Uses plants to remove, degrade, or contain environmental contaminants. | Research is needed to identify plant species capable of taking up and metabolizing DBDCVP. |

| Nanoremediation | Involves the use of nanomaterials to detect and treat environmental contaminants. | Nanoparticles could be engineered to specifically target and degrade DBDCVP in soil and water. nih.govresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Generate highly reactive hydroxyl radicals to oxidize and degrade organic pollutants. | Further research can optimize AOPs for efficient and cost-effective degradation of DBDCVP. |

Microbial degradation, in particular, is considered an environmentally friendly approach to address pesticide contamination. nih.govresearchgate.net Further molecular biology and genetic research is needed to enhance the bioremediation of organophosphates like DBDCVP. nih.govresearchgate.netnih.gov

Collaborative Research Frameworks for Comprehensive Chemical Assessment

A comprehensive understanding of the potential impacts of this compound requires a departure from siloed research efforts. Establishing collaborative research frameworks that bring together experts from diverse disciplines is crucial for a holistic chemical assessment.

Such frameworks should foster collaboration between:

Chemists: To develop greener synthesis methods and advanced detection technologies.

Toxicologists: To investigate the mechanisms of toxicity using advanced methodologies like omics.

Environmental Scientists: To study the environmental fate, transport, and remediation of the compound.

Ecologists: To assess the impact on non-target organisms and ecosystem health.

Public Health Experts: To evaluate potential human health risks and inform regulatory policies.

Social Scientists: To understand the societal implications and facilitate effective risk communication.

By integrating knowledge and perspectives from these various fields, a more complete and nuanced understanding of DBDCVP can be achieved. This interdisciplinary approach will be instrumental in developing effective strategies for the safe management of this and other chemical compounds.

Q & A

Q. What standardized analytical methods are recommended for detecting DDVP residues in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for quantifying DDVP residues. Samples should be prepared using internal standards (e.g., acetone and diethyl pimelate) to ensure accuracy. Validation includes spike-recovery tests and calibration against certified reference materials. For biological matrices, extraction protocols must account for enzymatic degradation, particularly glutathione-dependent pathways observed in rat studies .

Q. What experimental designs are used to assess acute toxicity of DDVP in animal models?

Acute toxicity testing typically follows OECD guidelines, using rodents (rats/mice) exposed to DDVP via oral, dermal, or inhalation routes. Key endpoints include LD₅₀ determination, cholinesterase inhibition assays, and histopathological analysis. For example, studies report mouse oral LD₅₀ values ranging from 25–80 mg/kg, with variations attributed to purity and solvent carriers .

Q. How are regulatory limits for DDVP in food products established, and what analytical thresholds apply?

Limits are based on the European Food Safety Authority (EFSA) and U.S. EPA guidelines (e.g., 0.01 mg/kg for beans). Detection thresholds depend on instrumentation; GC-MS can reliably measure concentrations as low as 1.6 × 10⁻⁵ µg/mL. Pre-treatment steps like washing samples reduce residues below detectable limits .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported carcinogenicity data for DDVP across studies?

Discrepancies often arise from differences in exposure duration, species sensitivity, and metabolic pathways. For example, gastrointestinal tumors in rodents may not extrapolate to humans due to species-specific glutathione-S-transferase activity. Meta-analyses should prioritize studies adhering to Good Laboratory Practice (GLP) and control for confounding factors like coexposure to other organophosphates .

Q. What mechanisms underlie DDVP-induced neurotoxicity, and how can they be modeled in vitro?

DDVP inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and neuronal hyperexcitation. Advanced models use SH-SY5Y neuroblastoma cells or brain slice cultures to study oxidative stress markers (e.g., lipid peroxidation) and mitochondrial dysfunction. Co-treatment with antioxidants (e.g., plant extracts) has been shown to mitigate AChE inhibition in rat models .

Q. What methodologies are employed to study chronic DDVP exposure effects on reproductive health?

Chronic studies involve multi-generational rodent cohorts exposed to subacute doses (e.g., 3.3 mg/kg/day). Endpoints include sperm morphology, embryo viability, and transgenerational epigenetic effects. For instance, DDVP alters DNA methylation patterns in germ cells, detectable via bisulfite sequencing .

Q. How can conflicting data on DDVP’s environmental persistence be addressed?

Half-life variability in soil (days to weeks) depends on pH, microbial activity, and organic matter content. Researchers should conduct site-specific persistence studies using isotopically labeled DDVP (e.g., ¹⁴C-tracers) and compare degradation kinetics under controlled conditions. Conflicting data may also stem from analytical method sensitivity limits .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.